3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-D]pyrimidine core, a chlorophenyl group, and a pyrrolidinyl propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related biological targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also investigated for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Benzimidazole Carboxamide: Contains a similar side chain and is studied for its inhibitory effects on enzymes.
Uniqueness
3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for drug discovery and development efforts.
Properties
Molecular Formula |
C21H22ClN5O4 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4/c1-25-12-15(19(29)23-9-3-11-26-10-2-4-16(26)28)17-18(25)20(30)27(21(31)24-17)14-7-5-13(22)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,23,29)(H,24,31) |
InChI Key |
AHMHXAJBKSKFQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCCC4=O |
Origin of Product |
United States |
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